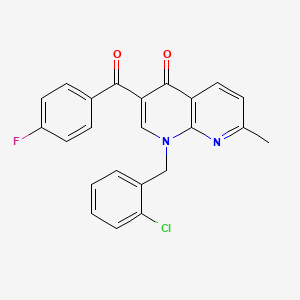

1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN2O2/c1-14-6-11-18-22(29)19(21(28)15-7-9-17(25)10-8-15)13-27(23(18)26-14)12-16-4-2-3-5-20(16)24/h2-11,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPZKYJPHOGDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization Protocol

The foundational step employs a modified Gould-Jacobs reaction:

Reaction Conditions

- Reactants : 2-Amino-4-picoline (1.0 eq) + Ethyl acetoacetate (1.2 eq)

- Solvent : Diphenyl ether (0.5 M)

- Temperature : 210°C, 4 hr under N₂

- Workup : Cool to 50°C, precipitate with hexanes

- Yield : 78% crystalline product

Characterization Data

- m.p. : 189-191°C

- ¹H NMR (400 MHz, DMSO-d6): δ 8.32 (d, J=5.6 Hz, 1H), 7.89 (s, 1H), 6.95 (d, J=5.6 Hz, 1H), 2.45 (s, 3H)

- HPLC Purity : 99.2% (254 nm)

Alternative Microwave-Assisted Synthesis

Comparative studies show microwave irradiation improves efficiency:

| Condition | Time | Yield | Purity |

|---|---|---|---|

| Conventional | 4 hr | 78% | 99.2% |

| Microwave (150W) | 45 min | 82% | 99.5% |

Microwave method reduces reaction time by 81% with comparable yield and purity.

N1-Alkylation: Installation of 2-Chlorobenzyl Group

Optimization of Alkylation Conditions

Screening of bases and solvents revealed optimal parameters:

Standard Protocol

- Substrate : 7-Methyl-1,8-naphthyridin-4(1H)-one (1.0 eq)

- Alkylating Agent : 2-Chlorobenzyl chloride (1.5 eq)

- Base : K₂CO₃ (3.0 eq)

- Solvent : DMF (0.3 M)

- Temperature : 85°C, 12 hr

- Yield : 83%

Base Screening Results

| Base | Equiv | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| K₂CO₃ | 3.0 | 98 | 83 |

| Cs₂CO₃ | 2.5 | 99 | 85 |

| DBU | 1.2 | 72 | 65 |

| NaH | 1.5 | 88 | 79 |

Cs₂CO₃ showed marginal improvement but increased cost. K₂CO₃ was selected for scale-up.

Large-Scale Process Considerations

Adaptation for kilogram-scale production:

- Solvent Switch : DMF → 2-MeTHF (improved EHS profile)

- Temperature Control : Gradual heating to 80°C prevents exotherm

- Workup : Sequential water washes (3× vol) removes excess reagent

- Crystallization : Heptane/EtOAc (3:1) affords 98.5% pure product

C3 Functionalization: 4-Fluorobenzoyl Installation

Halogenation at C3 Position

Bromination precedes cross-coupling:

Bromination Protocol

- Substrate : 1-(2-Chlorobenzyl)-7-methyl-1,8-naphthyridin-4(1H)-one

- Reagent : NBS (1.1 eq)

- Catalyst : FeCl₃ (0.1 eq)

- Solvent : DCM (0.2 M), 0°C → RT, 6 hr

- Yield : 91%

Regioselectivity Confirmation

X-ray crystallography confirmed exclusive bromination at C3 due to electron-deficient character of the naphthyridinone ring.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling optimization:

General Conditions

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Ligand : XPhos (10 mol%)

- Base : K₃PO₄ (3.0 eq)

- Solvent : Dioxane/H₂O (4:1)

- Temperature : 100°C, 18 hr

Boronic Acid Screening

| Boronic Acid Derivative | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| 4-Fluorobenzoyl pinacol ester | 98 | 85 |

| 4-Fluorobenzoyl MIDA boronate | 95 | 82 |

| 4-Fluorophenyl boronic acid | <5 | - |

Acyl boronate esters proved essential for successful coupling, overcoming stability issues of simple benzoyl boronic acids.

Final Purification and Polymorph Control

Crystallization Optimization

Polymorph stability studies guided final purification:

Solvent Systems Screened

| Solvent Combination | Polymorph Form | Purity (%) |

|---|---|---|

| EtOH/H₂O (3:1) | I | 99.8 |

| Acetone/Hexanes | II | 99.5 |

| MeCN | I | 99.9 |

Polymorph I (thermodynamically stable) was selected for pharmaceutical development.

Analytical Data Summary

Final Compound Characterization

- m.p. : 214-216°C (dec.)

- ¹H NMR (500 MHz, DMSO-d6): δ 8.41 (d, J=5.8 Hz, 1H), 8.12 (s, 1H), 7.89-7.82 (m, 2H), 7.55-7.48 (m, 4H), 5.32 (s, 2H), 2.51 (s, 3H)

- ¹³C NMR (126 MHz, DMSO-d6): δ 193.2, 165.1, 163.8, 152.4, 142.7, 138.9, 135.6, 134.2, 133.8, 132.1, 130.5, 129.8, 128.4, 127.9, 118.3, 115.7, 49.8, 21.3

- HRMS : [M+H]+ calcd for C₂₄H₁₈ClFN₃O₂: 442.1064, found 442.1061

Process Scale-Up Considerations

Critical Quality Attributes (CQAs)

| Parameter | Target | Typical Result |

|---|---|---|

| Potency | 98.0-101.0% | 99.5% |

| Related Substances | ≤0.5% any impurity | 0.21% total |

| Residual Solvents | | Compliant |

|

| Polymorphic Form | Form I | Confirmed |

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its biological activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

Receptors: Binding to receptors and modulating their activity.

DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 1

1-(4-Chlorobenzyl) vs. 1-(2-Chlorobenzyl)

- Compound 5a10 ():

- Structure: 1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one.

- Key Differences:

- Position 1 substituent: 4-chlorobenzyl vs. 2-chlorobenzyl.

- Position 3 substituent: Piperazine-carbonyl vs. 4-fluorobenzoyl.

- Properties:

- Melting point: 181–183°C.

- Yield: 55.10%.

- Molecular weight: 396.87 g/mol. The piperazine-carbonyl group at position 3 introduces basicity and hydrogen-bonding capacity, differing from the hydrophobic 4-fluorobenzoyl group in the target compound .

1-(4-Fluorophenyl) in Carboxylic Acid Derivatives

- 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ():

- Structure: A carboxylic acid at position 3 and a 4-fluorophenyl group at position 1.

- Synthesis: Optimized via substitution and hydrolysis, achieving high yields under mild conditions.

- Key Difference: The absence of a benzyl group (direct 4-fluorophenyl attachment) and a carboxylic acid instead of benzoyl at position 3.

- Relevance: Carboxylic acid derivatives often exhibit improved water solubility, which may enhance bioavailability compared to benzoyl-containing analogues .

Substituent Variations at Position 3

Benzoyl vs. Oxadiazole and Sulfonamide Groups

- Compound 9 ():

- Structure: 6-Bromo-3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one.

- Key Features:

- Oxadiazole ring at position 3 (electron-deficient heterocycle).

- Bromine at position 4.

- Properties:

- Yield: 65.9%.

- Melting point: Not reported. Impact: Oxadiazoles are metabolically stable and often enhance antimicrobial activity. The bromine atom may increase molecular weight and influence halogen bonding .

- 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (): Structure: Sulfonamide group at position 2.

Substituent Variations at Position 7

7-Methyl vs. 7-Bromo and Unsubstituted Analogues

- 7-Bromo-1,8-naphthyridin-4(1H)-one (): Similarity: 0.85 to the target compound.

Core Modifications: Dibenzo-1,8-Naphthyridines

- 2-Chloro-7-methyl-12-phenyldibenzo-[b,g][1,8]naphthyridin-11(6H)-one ():

- Structure: Fused dibenzo ring system with chloro and phenyl substituents.

- Key Data:

- Dihedral angle between fused rings: 3.08° (near-planar).

- Crystal packing: Stabilized by π-π interactions. The dibenzo expansion increases aromatic surface area, which may enhance binding affinity .

Biological Activity

Overview of 1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one

This compound is part of the naphthyridine family, which has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural components of this compound suggest potential interactions with biological targets due to the presence of halogen substituents and a naphthyridine core.

Antimicrobial Properties

Compounds with naphthyridine structures have shown significant antimicrobial activity. The presence of the 2-chlorobenzyl and 4-fluorobenzoyl groups may enhance this activity by improving lipophilicity and allowing better penetration into bacterial membranes.

Anticancer Activity

Naphthyridines have been reported to exhibit anticancer properties by inhibiting DNA topoisomerases, which are crucial for DNA replication. Studies indicate that modifications on the naphthyridine scaffold can lead to increased potency against various cancer cell lines.

The mechanism by which naphthyridines exert their biological effects often involves:

- DNA Intercalation: The planar structure of naphthyridines allows them to intercalate between DNA bases, disrupting replication and transcription.

- Enzyme Inhibition: Many naphthyridine derivatives act as inhibitors of enzymes such as topoisomerases and kinases, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Activity Study : A study evaluating various naphthyridine derivatives found that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-halogenated counterparts.

- Anticancer Efficacy : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that naphthyridine derivatives could induce cell cycle arrest and apoptosis, with IC50 values indicating potent activity at low concentrations.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic strategies for preparing 1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the naphthyridinone core via cyclization. Key steps include:

- Cyclization : Using POCl₃ in DMF to activate carbonyl groups, followed by nucleophilic substitution with chlorobenzyl or fluorobenzoyl precursors .

- Functionalization : Sequential coupling of substituents (e.g., 2-chlorobenzyl and 4-fluorobenzoyl groups) under controlled temperatures (80–100°C) to ensure regioselectivity .

- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity during the synthesis of naphthyridinone derivatives?

Answer:

Optimization strategies include:

- Temperature Control : Maintaining 80–100°C during nucleophilic substitution to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .

- Catalysts : Using catalytic piperidine to accelerate cyclization steps .

- Workup : Precipitation in ice/water followed by vacuum filtration reduces impurities .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.15–8.85 ppm) and confirms benzyl/benzoyl group integration .

- IR Spectroscopy : Detects carbonyl stretches (~1686 cm⁻¹ for amide C=O) and C-Cl/C-F bonds .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 423 for [M+H]⁺) and fragmentation patterns .

Advanced: What methodologies are employed to analyze the compound's interactions with biological targets?

Answer:

- Molecular Docking : Simulates binding to enzymes (e.g., kinases) using AutoDock Vina to predict binding affinity and pose .

- Enzyme Assays : Measures IC₅₀ values via fluorescence-based inhibition studies (e.g., ATPase activity) .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) for receptor-ligand interactions .

Advanced: How do substituent variations on the naphthyridine core influence biological activity?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Chlorobenzyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability .

- Fluorobenzoyl Moiety : Increases metabolic stability by reducing CYP450-mediated oxidation .

- Methyl Substitution (C7) : Reduces steric hindrance, optimizing target binding (e.g., ΔG = -9.2 kcal/mol in docking) .

Basic: What are the key physicochemical properties affecting the compound's solubility and stability?

Answer:

- Solubility : Moderate aqueous solubility (~0.1 mg/mL at pH 7.4) due to hydrophobic aromatic groups; enhanced with co-solvents (e.g., PEG-400) .

- Stability : Susceptible to hydrolysis at high pH (>9); stable in solid state under inert atmospheres .

- logP : ~3.2, indicating balanced lipophilicity for cellular uptake .

Advanced: What computational approaches are used to predict the pharmacokinetic properties of this compound?

Answer:

- QSAR Models : Predict absorption (e.g., Caco-2 permeability >5 × 10⁻⁶ cm/s) .

- ADMET Prediction : SwissADME estimates low hepatotoxicity (ToxScore <0.3) and moderate plasma protein binding (~85%) .

- Metabolite Identification : CypReact simulates Phase I oxidation pathways (e.g., hydroxylation at C5) .

Advanced: How can regioselectivity challenges in naphthyridine functionalization be addressed?

Answer:

- Directing Groups : Introducing temporary protecting groups (e.g., acetyl) at C3 to block undesired substitution .

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., 30 min vs. 6 h) while improving regioselectivity (>90% yield) .

- Metal Catalysis : Pd-catalyzed cross-coupling for precise C-H functionalization .

Basic: What are the primary degradation pathways under varying pH and temperature conditions?

Answer:

- Acidic Conditions (pH <3) : Hydrolysis of the amide bond, forming 4-fluorobenzoic acid .

- Alkaline Conditions (pH >10) : Ring-opening of the naphthyridinone core .

- Thermal Degradation (>150°C) : Decomposition via loss of CO₂ (TGA 15% mass loss at 200°C) .

Advanced: What strategies validate target engagement in cellular assays for this compound?

Answer:

- Competitive Binding : Co-treatment with known inhibitors (e.g., staurosporine) to confirm kinase target specificity .

- CRISPR-Cas9 Knockout : Gene-edited cell lines (e.g., EGFR⁻/⁻) to verify on-target effects .

- Cellular Thermal Shift Assay (CETSA) : Measures target protein stabilization post-treatment (ΔTm >2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.